Benzo[b]thiophene, 4-(trifluoromethyl)-
Overview
Description
Benzo[b]thiophene, 4-(trifluoromethyl)- is an aromatic organic compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a benzene ring fused to a thiophene ring, with a trifluoromethyl group attached at the 4-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene, 4-(trifluoromethyl)- can be achieved through several methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method allows for the formation of the benzothiophene scaffold through nucleophilic attack followed by ring-closure . Another method involves the use of microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at elevated temperatures .
Industrial Production Methods: Industrial production of Benzo[b]thiophene, 4-(trifluoromethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene, 4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include substituted benzothiophenes, sulfoxides, sulfones, and various functionalized derivatives .
Scientific Research Applications
Benzo[b]thiophene, 4-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is incorporated into drug design for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes, organic semiconductors, and other advanced materials
Mechanism of Action
The mechanism of action of Benzo[b]thiophene, 4-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. For instance, in anticancer applications, it may inhibit specific enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have shown that derivatives of this compound can bind to the active sites of proteins such as VEGFR2, thereby exerting their biological effects .
Comparison with Similar Compounds
Benzo[b]thiophene: A simpler analog without the trifluoromethyl group.
Benzo[c]thiophene: An isomer with a different ring fusion pattern.
Fluorinated Thiophenes: Compounds with fluorine atoms or trifluoromethyl groups at different positions on the thiophene ring.
Uniqueness: Benzo[b]thiophene, 4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of pharmaceuticals and materials with specific desired properties .
Properties
IUPAC Name |
4-(trifluoromethyl)-1-benzothiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3S/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGWMMADPYJFKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619076 | |
Record name | 4-(Trifluoromethyl)-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120568-06-1 | |
Record name | 4-(Trifluoromethyl)-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.